molecular formula C29H25N3O3S2 B12016126 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-81-6

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12016126
CAS No.: 623934-81-6
M. Wt: 527.7 g/mol
InChI Key: XOGHQYLEISFLOL-ONUIUJJFSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Thiazolidinone Core Formation: The next step involves the formation of the thiazolidinone core. This is usually done by reacting a thiourea derivative with a suitable α-haloketone or α-haloester.

    Condensation Reaction: The final step is the condensation of the pyrazole derivative with the thiazolidinone core. This is typically carried out in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially converting it to a thiol or a thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one varies depending on its application:

    Antimicrobial Activity: The compound likely disrupts the cell membrane or interferes with essential enzymes in microbial cells.

    Anticancer Activity: It may induce apoptosis through the activation of caspases or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Pyrazoles: Compounds like celecoxib, a COX-2 inhibitor, share the pyrazole ring structure and exhibit anti-inflammatory properties.

Uniqueness

What sets (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with a pyrazole ring and various substituents. This unique structure imparts a wide range of biological activities, making it a versatile compound for research and development in multiple fields.

Properties

CAS No.

623934-81-6

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O3S2/c1-3-35-25-15-11-21(12-16-25)27-22(19-32(30-27)23-7-5-4-6-8-23)17-26-28(33)31(29(36)37-26)18-20-9-13-24(34-2)14-10-20/h4-17,19H,3,18H2,1-2H3/b26-17-

InChI Key

XOGHQYLEISFLOL-ONUIUJJFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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